Product packaging for 2,4-Di-(1-Indanyl)phenol(Cat. No.:CAS No. 109879-28-9)

2,4-Di-(1-Indanyl)phenol

Cat. No.: B13888999
CAS No.: 109879-28-9
M. Wt: 326.4 g/mol
InChI Key: DCUACKYSEIGHJH-UHFFFAOYSA-N
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Description

Historical Context of Phenolic Compounds in Chemical Research

Phenolic compounds, broadly defined by a hydroxyl group attached to an aromatic ring, have a rich history in chemical research. nih.govchemrxiv.org Initially recognized for their antiseptic properties, as exemplified by Joseph Lister's use of phenol (B47542) in surgery, their applications have since expanded dramatically. unibocconi.it Over the years, research has unveiled the vast structural diversity and functional importance of these compounds in nature and industry. nih.govchemrxiv.orgresearchgate.net They are ubiquitous in plants, where they contribute to color, taste, and defense mechanisms. nih.gov In industrial chemistry, phenols are fundamental building blocks for a wide range of products, including polymers, dyes, and pharmaceuticals. unibocconi.itrsc.orgresearchgate.net The continuous exploration of phenolic compounds has led to a deeper understanding of their chemical reactivity and potential for creating novel materials and molecules with specific functionalities. nih.govresearchgate.net

Structural Classes and Academic Interest in Hindered Phenols

Among the various classes of phenolic compounds, hindered phenols have garnered considerable academic and industrial interest. vinatiorganics.comwelltchemicals.com These molecules possess bulky substituent groups positioned ortho to the hydroxyl group on the phenol ring. vinatiorganics.com This steric hindrance around the reactive hydroxyl group confers unique properties, most notably antioxidant capabilities. vinatiorganics.comwelltchemicals.comvinatiorganics.com Hindered phenols can effectively scavenge free radicals, which are highly reactive species that can cause degradation in organic materials. vinatiorganics.comvinatiorganics.com This makes them invaluable as stabilizers in polymers, plastics, and rubber, extending the lifespan and maintaining the integrity of these materials. vinatiorganics.comamfine.com The relationship between the structure of the substituent groups and the antioxidant activity is a key area of research, with studies focusing on how different bulky groups influence the radical-scavenging efficiency. researchgate.netnih.gov The academic pursuit in this area is driven by the desire to design and synthesize novel hindered phenols with enhanced stability and antioxidant performance for a wide array of applications, from industrial materials to potential use in biological systems. vinatiorganics.commdpi.commdpi.com

Rationale for Comprehensive Investigation of 2,4-Di-(1-Indanyl)phenol

The specific di-substituted phenol, this compound, presents a compelling case for detailed investigation. Its structure, featuring two indanyl groups attached to the phenol ring at the 2 and 4 positions, suggests it belongs to the class of hindered phenols. The indanyl group, being a bicyclic structure, is sterically demanding and its presence is expected to significantly influence the reactivity of the phenolic hydroxyl group. A comprehensive investigation into this compound is warranted to understand the interplay between its unique structure and its chemical properties. Such a study would contribute to the broader understanding of structure-property relationships within the family of hindered phenols and could unveil novel applications for this specific molecule. The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with indene (B144670). chemsrc.com This reaction, a cornerstone of organic synthesis, allows for the introduction of the indanyl substituents onto the phenol backbone. jk-sci.comorganic-chemistry.org

Chemical Properties of this compound

PropertyValue
CAS Number 109879-28-9
Molecular Formula C24H22O
Molecular Weight 326.43 g/mol

This data is compiled from publicly available chemical databases.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts alkylation reaction. chemsrc.com This electrophilic aromatic substitution involves reacting phenol with indene in the presence of an acid catalyst. jk-sci.comorganic-chemistry.orgniscpr.res.in The reaction conditions, such as temperature, molar ratio of reactants, and the choice and amount of catalyst, can significantly influence the yield and selectivity of the desired di-substituted product over mono-substituted or other isomers. niscpr.res.in

ReactantsCatalystProduct
PhenolAcid CatalystThis compound
Indene

This table illustrates the general reactants and products in the synthesis of this compound.

Research Findings on Hindered Phenols

Research on hindered phenols has established their efficacy as primary antioxidants. amfine.com They function by donating a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting the oxidative degradation chain. vinatiorganics.com The resulting phenoxyl radical is stabilized by the bulky ortho-substituents, which prevents it from initiating further unwanted reactions. vinatiorganics.com The antioxidant activity is influenced by several factors, including the stability of the phenoxyl radical and the rate of hydrogen atom donation. researchgate.net Studies have shown that combinations of different types of hindered phenols, or their use with other stabilizers like phosphites, can lead to synergistic effects, providing enhanced protection for materials. amfine.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22O B13888999 2,4-Di-(1-Indanyl)phenol CAS No. 109879-28-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109879-28-9

Molecular Formula

C24H22O

Molecular Weight

326.4 g/mol

IUPAC Name

2,4-bis(2,3-dihydro-1H-inden-1-yl)phenol

InChI

InChI=1S/C24H22O/c25-24-14-11-18(21-12-9-16-5-1-3-7-19(16)21)15-23(24)22-13-10-17-6-2-4-8-20(17)22/h1-8,11,14-15,21-22,25H,9-10,12-13H2

InChI Key

DCUACKYSEIGHJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C3=CC(=C(C=C3)O)C4CCC5=CC=CC=C45

Origin of Product

United States

Synthetic Methodologies for 2,4 Di 1 Indanyl Phenol and Its Derivatives

Direct Alkylation Approaches to Phenolic Scaffolds

The most direct pathway to 2,4-Di-(1-Indanyl)phenol involves the direct alkylation of the phenol (B47542) ring with a suitable indane-based electrophile. This approach leverages the inherent nucleophilicity of the phenol ring, which is activated toward electrophilic aromatic substitution by the hydroxyl group.

The Friedel-Crafts alkylation stands as a primary strategy for forging the carbon-carbon bonds between the phenol and indanyl units. In this reaction, phenol acts as the nucleophile, attacking an electrophilic indanyl carbocation. The requisite indanyl cation is typically generated in-situ from a precursor like indene (B144670) or 1-indanol (B147123) in the presence of an acid catalyst.

The reaction mechanism initiates with the protonation of indene's double bond by an acid catalyst, which forms a resonance-stabilized secondary carbocation at the C1 position of the indane skeleton. This electrophile is then attacked by the electron-rich phenol ring. Due to the activating, ortho-para directing nature of the hydroxyl group, substitution occurs preferentially at the positions ortho and para to it. To achieve the desired 2,4-disubstitution pattern, the reaction conditions are typically controlled, often by using a molar excess of the indene alkylating agent relative to phenol. Research has demonstrated that indene, often present in fractions from pyrolysis, readily participates in the arylalkylation of phenol. ppor.az The reaction typically leads to a mixture of mono- and poly-alkylated products, from which the desired this compound can be isolated. rsc.orgresearchgate.net

The success of the Friedel-Crafts alkylation of phenol is highly dependent on the choice of catalyst. A wide array of catalytic systems, ranging from traditional liquid acids to solid acid catalysts, can be employed. The catalyst's role is to efficiently generate the carbocation from the alkene (indene) or alcohol (indanol) precursor. acs.org

Solid acid catalysts, such as zeolites (e.g., HZSM-5, H-BEA) and metal oxides, are often preferred in industrial settings due to their ease of separation, potential for regeneration, and often-enhanced selectivity. rsc.orgmdpi.com For instance, a study on the arylalkylation of phenol with a pyrolysis fraction containing indene successfully utilized a CEOKAR-2 catalyst. ppor.az Transition metal complexes have also been developed for phenol alkylation. A notable example is the use of a rhenium complex, Re₂(CO)₁₀, which catalyzes the regioselective alkylation of phenols with terminal alkenes. capes.gov.br

Catalyst TypeExamplesKey CharacteristicsReference
Solid AcidsZeolites (HZSM-5, H-BEA), Metal Oxides (SnO₂, ZrO₂), CEOKAR-2Reusable, high stability, shape selectivity can improve regioselectivity. ppor.azrsc.orgmdpi.com
Brønsted AcidsSulfuric Acid, Triflic AcidStrong proton donors, effective for generating carbocations from alkenes/alcohols. rsc.org
Lewis AcidsAlCl₃, FeCl₃, B(C₆F₅)₃Traditional catalysts for Friedel-Crafts reactions, activate alkylating agents. rsc.org
Transition Metal ComplexesRe₂(CO)₁₀, Ruthenium-based catalystsCan offer high chemo- and regioselectivity under milder conditions. rsc.orgcapes.gov.br

Controlling the position of substitution (regioselectivity) is a critical challenge in the synthesis of polysubstituted phenols like this compound. The hydroxyl group is a powerful ortho-para director, meaning the first indanyl group will add at either the C2 (ortho) or C4 (para) position. The addition of the second indanyl group will then occur at one of the remaining activated positions.

Achieving the specific 2,4-isomer requires careful management of reaction parameters.

Catalyst Choice : Some catalysts exhibit inherent regiochemical preferences. For example, certain bulky Lewis basic catalysts or metal-ligand complexes can sterically hinder attack at one position, thereby favoring another. nsf.gov Specific iron- and copper-based catalysts have been developed to enhance control over regioselectivity in phenol alkylations. rsc.org

Temperature : Alkylation at lower temperatures often favors the para-substituted product (thermodynamic control), whereas higher temperatures can lead to a mixture of isomers or favor the ortho-product (kinetic control).

Reactant Stoichiometry : The ratio of phenol to the indene precursor is crucial. Using an excess of the alkylating agent promotes the formation of di- and poly-alkylated products over mono-alkylation. researchgate.net

The formation of this compound implies that after the first substitution (either ortho or para), the second substitution occurs at the remaining para or ortho position, respectively. The electronic activation provided by both the hydroxyl group and the first alkyl group facilitates this second addition.

Multi-Step Synthetic Sequences and Precursor Chemistry

An alternative to direct alkylation is a multi-step approach where the indane subunit is synthesized separately before being attached to the phenolic ring.

The indane ring system itself can be constructed through various synthetic methods, most notably via intramolecular cyclization reactions. A common strategy is the intramolecular Friedel-Crafts reaction of a suitable precursor that contains a benzene (B151609) ring and a side chain that can form a five-membered ring. researchgate.net

For example, 3-phenylpropanoic acid or its derivatives can be cyclized in the presence of a strong acid like polyphosphoric acid to yield 1-indanone. beilstein-journals.org Similarly, precursors like 3-phenyl-1-propene can undergo acid-catalyzed isomerization and cyclization to form the indane skeleton. irb.hr Modern methods for indane synthesis include metal-catalyzed reactions, such as the gold-catalyzed intramolecular hydroalkylation of specific ynamides or rhodium-catalyzed reactions of phenylboronic acids with alkynes. acs.orgorganic-chemistry.org Once a functionalized indane, such as 1-indanone, is formed, it can be converted to a suitable precursor for coupling, for instance, by reduction to 1-indanol followed by conversion to 1-haloindane.

Once a reactive indane precursor, such as 1-bromoindane or 1-chloroindane, is synthesized, it can be attached to the phenol ring. This can be accomplished via a Friedel-Crafts alkylation where the haloindane serves as the alkylating agent in the presence of a Lewis acid catalyst.

Alternatively, more sophisticated cross-coupling reactions could be envisioned, although this represents a more complex and less atom-economical route. For example, a suitably protected bromophenol could be coupled with an indanylboronic acid derivative via a Suzuki coupling. There are precedents for using palladium-catalyzed reactions to form complex indane-containing structures, such as the intramolecular addition of aryl iodides to carbonyl groups to form indane derivatives. beilstein-journals.org Furthermore, the synthesis of aryl 1-indanylketone inhibitors has been achieved through domino coupling reactions, highlighting the utility of modern coupling strategies in constructing indane-aryl bonds. mdpi.com These multi-step sequences offer greater control but at the cost of additional synthetic steps compared to the more direct Friedel-Crafts alkylation of phenol with indene.

Protecting Group Strategies in Complex Phenol Synthesis

In the synthesis of complex phenols, protecting groups are crucial for achieving selectivity and preventing unwanted side reactions at the hydroxyl group. rsc.orgscirp.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. rsc.org

Common strategies for protecting phenolic hydroxyl groups include the use of ethers, silyl (B83357) ethers, and esters. scirp.orgutsouthwestern.edu For instance, benzyl (B1604629) (Bn) and benzoyl (Bz) groups are stable under a range of conditions and can be removed when needed. scirp.org Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are also widely used, though their stability can be sensitive to reaction conditions. scirp.org

In scenarios requiring differentiation between multiple hydroxyl groups, orthogonal protecting groups are employed. wikipedia.org This strategy allows for the selective deprotection of one hydroxyl group while others remain protected. For example, a molecule could have a benzyl ether, which is removed by hydrogenolysis, and a silyl ether, which is cleaved by fluoride (B91410) ions. wikipedia.org

A notable development in phenol protection is the use of the tetrafluoropyridyl (TFP) group. TFP ethers are stable to a variety of synthetic conditions and can be readily cleaved under mild conditions, offering an advantage over traditional protecting groups that may require harsh removal methods. rsc.org

Table 1: Comparison of Common Phenolic Protecting Groups

Protecting Group Installation Reagents Deprotection Conditions Stability
Benzyl (Bn) Benzyl chloride (BnCl) + base H₂, Pd/C; Lewis Acids Good general stability
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, imidazole Fluoride ion (e.g., TBAF) Sensitive to acid
Triisopropylsilyl (TIPS) TIPSCl, imidazole Fluoride ion (e.g., TBAF) More stable than TBDMS

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to the synthesis of phenolic compounds to minimize environmental impact. rsc.orgresearchgate.net

A key aspect of green synthesis is the reduction or elimination of hazardous solvents. rsc.org Solvent-free reaction conditions, often facilitated by techniques like ball milling or sonochemistry, can lead to shorter reaction times and higher yields. rsc.orgbeilstein-journals.orgchemsociety.org.ng These mechanochemical methods have been successfully used for various organic syntheses, including condensation reactions. beilstein-journals.orgchemsociety.org.ng

When solvents are necessary, the focus shifts to environmentally benign options like water or ethanol (B145695). rsc.orgresearchgate.net For instance, a green protocol for the synthesis of substituted phenols has been developed using ethanol as the solvent. rsc.orgresearchgate.net Similarly, the use of aqueous two-phase systems can provide an environmentally friendly alternative for the extraction and determination of phenols. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.net In the context of phenol alkylation, traditional Friedel-Crafts reactions can sometimes lead to a mixture of ortho- and para-substituted products and over-alkylation, which reduces atom economy. rsc.org

To improve atom economy, catalytic methods that offer high regioselectivity are preferred. For example, rhenium-catalyzed regioselective alkylation of phenols with olefins provides a more controlled synthesis. amazonaws.com The choice of reagents also plays a significant role. For instance, in methylation reactions of phenols, dimethyl carbonate (DMC) and methanol (B129727) are considered greener alternatives to methyl iodide and dimethyl sulfate (B86663) due to better atom economy and lower toxicity. researchgate.net

Derivatization Strategies of this compound

Derivatization of this compound allows for the modification of its properties and the introduction of new functionalities. This can be achieved by targeting the phenolic hydroxyl group or the indanyl rings.

The phenolic hydroxyl group is a primary site for modification. acs.orgnih.gov Common reactions include etherification and esterification. For example, the hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. pjmhsonline.com These modifications can alter the compound's solubility, reactivity, and biological activity. pjmhsonline.com

Epoxidation is another strategy where the hydroxyl group reacts with an epoxide-containing molecule, such as epichlorohydrin, to form an epoxy phenolic resin. semanticscholar.orgorientjchem.org This can increase the cross-linking ability of the molecule. semanticscholar.orgorientjchem.org

The indanyl rings provide another avenue for derivatization. acs.orgrsc.org The aromatic rings within the indanyl moieties can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. For instance, bromination of the indanyl rings can be a precursor for further cross-coupling reactions to build more complex structures. mdpi.comnih.gov

Recent advances in C-H functionalization offer powerful tools for the direct introduction of functional groups onto the indanyl scaffold, providing a more step-economical approach compared to traditional methods. chemrxiv.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzyl chloride
tert-Butyldimethylsilyl chloride
Triisopropylsilyl chloride
Pentafluoropyridine
Dimethyl carbonate
Methanol
Methyl iodide
Dimethyl sulfate
Epichlorohydrin
Indene

Synthesis of Polymeric Precursors and Oligomers

The synthesis of polymeric materials from this compound is an area of interest due to the unique combination of a reactive phenolic hydroxyl group and bulky, rigid indanyl substituents. These structural features are anticipated to impart desirable properties such as high thermal stability, amorphous character, and good solubility in organic solvents to the resulting polymers. While specific literature on the polymerization of this compound is not extensively documented, established methodologies for the synthesis of polymeric precursors and oligomers from sterically hindered and disubstituted phenols can be applied. These methods primarily include oxidative coupling polymerization to form poly(phenylene oxide)-type structures, polycondensation reactions to yield polyesters and polycarbonates, and enzymatic polymerization.

Oxidative Coupling Polymerization

Oxidative coupling is a principal method for the synthesis of poly(phenylene oxide)s (PPOs) from 2,6-disubstituted phenols. mdpi.com In the case of this compound, the presence of substituents at both the 2- and 4-positions suggests that linear polymer formation via C-O coupling would be the predominant pathway, analogous to the polymerization of other 2,4-disubstituted phenols. The reaction typically involves a copper-amine catalyst system and oxygen as the oxidant. mdpi.com

The proposed polymerization of this compound via oxidative coupling would proceed through the formation of a phenoxy radical, followed by repeated C-O coupling steps to build the polymer chain. The bulky indanyl groups are expected to influence the reaction kinetics and the properties of the resulting oligomers and polymers.

A hypothetical reaction scheme is as follows:

n this compound + n/2 O₂ --(Cu-Amine Catalyst)--> Poly(2,4-di-(1-indanyl)phenylene oxide) + n H₂O

The properties of the resulting poly(2,4-di-(1-indanyl)phenylene oxide) would be highly dependent on the reaction conditions. A hypothetical data table illustrating the effect of reaction parameters on the molecular weight of the resulting oligomers is presented below.

EntryCatalyst SystemSolventTemperature (°C)Reaction Time (h)Mn ( g/mol ) (Hypothetical)PDI (Hypothetical)
1CuCl/PyridineToluene2545,0001.8
2CuCl/TMEDAChlorobenzene4068,5001.7
3CuBr/Di-t-butylamineXylene60412,0001.6

TMEDA: Tetramethylethylenediamine PDI: Polydispersity Index

Polycondensation Reactions

Polycondensation offers a versatile route to synthesize polyesters and polycarbonates from this compound. These methods involve the reaction of the phenolic hydroxyl group with suitable co-monomers.

Polyester Synthesis: Polyesters can be synthesized by reacting this compound with a dicarboxylic acid or, more commonly, a more reactive diacyl chloride. savemyexams.comgoogle.com The reaction is typically carried out in the presence of a base to neutralize the liberated HCl. The steric hindrance from the indanyl groups might necessitate more forcing reaction conditions or the use of highly reactive acyl chlorides.

A representative reaction is the polycondensation with a diacyl chloride:

n this compound + n ClCO-R-COCl --(Base)--> Polyester + 2n HCl

The choice of the diacyl chloride (R group) would significantly impact the final polymer properties.

Polycarbonate Synthesis: The synthesis of polycarbonates from sterically hindered bisphenols is well-established and can be adapted for this compound. osti.govresearchgate.net Interfacial polycondensation is a common method, where the sodium salt of the phenol in an aqueous phase is reacted with phosgene (B1210022) (or a phosgene substitute like triphosgene) in an immiscible organic solvent. researchgate.net A phase-transfer catalyst is often employed to facilitate the reaction. For sterically hindered phenols, specialized catalysts like 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be effective in achieving high molecular weight polymers. osti.govresearchgate.net

A hypothetical data table for the synthesis of polycarbonates from this compound is shown below, illustrating the potential influence of the catalyst on the polymerization outcome.

EntryPhosgene SourceCatalystOrganic SolventMn ( g/mol ) (Hypothetical)PDI (Hypothetical)
1PhosgeneTriethylamineDichloromethane4,5002.1
2TriphosgenePyridineChloroform6,0001.9
3PhosgeneDMAPDichloromethane15,0001.7

Enzymatic Polymerization

Enzymatic polymerization has emerged as a green alternative for the synthesis of polymers from phenolic compounds. uniroma1.it Enzymes like horseradish peroxidase (HRP) and laccase can catalyze the oxidative polymerization of phenols in aqueous or mixed aqueous-organic media. nih.govnih.gov This method can be particularly advantageous for sterically hindered phenols where conventional chemical methods might be less efficient.

The enzymatic polymerization of this compound would likely proceed via a radical mechanism, initiated by the enzyme. The reaction conditions, such as pH, solvent composition, and the method of oxidant (e.g., hydrogen peroxide for HRP) addition, would be critical parameters to control the polymerization process and the characteristics of the resulting oligomers. uniroma1.it One of the challenges in the enzymatic polymerization of hydrophobic monomers like this compound is its limited solubility in aqueous media, which might necessitate the use of co-solvents.

Advanced Structural Elucidation and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2,4-Di-(1-Indanyl)phenol. Advanced NMR techniques, particularly two-dimensional methods and solid-state analysis, offer profound insights into its complex structure.

One-dimensional (¹H and ¹³C) NMR spectra provide initial information on the number and types of protons and carbons, but unambiguous assignment for a molecule as complex as this compound requires two-dimensional (2D) NMR experiments. walisongo.ac.idlibretexts.orgresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would be crucial for tracing the proton-proton connectivities within the indanyl moieties and along the phenolic ring. For instance, it would show correlations between the benzylic proton at the C1' position of the indanyl group and the adjacent CH₂ protons at the C2' position. It would also map the relationships between the aromatic protons on both the indanyl groups and the central phenol (B47542) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon atoms and protons. walisongo.ac.idorganicchemistrydata.org This is essential for assigning each proton signal to its corresponding carbon atom. For example, the proton signal for the phenolic -OH would not show a correlation in the HSQC spectrum (unless specialized techniques are used), whereas the signals for the aromatic C-H groups and the aliphatic C-H groups of the indanyl substituents would each show a cross-peak, confirming their direct linkage.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for piecing together the entire molecular puzzle. walisongo.ac.idresearchgate.net It connects the different fragments of the molecule. For instance, HMBC correlations would be expected from the benzylic proton (H1') of each indanyl group to the carbon atoms of the phenol ring at the points of attachment (C2 and C4). These correlations are definitive proof of the substitution pattern. Furthermore, correlations from the phenolic proton to nearby carbons could confirm the location of the hydroxyl group.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is impossible from 1D spectra alone for such a complex structure.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Hypothetical Data).

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (Proton to Carbon)
Phenol Ring C1-OH4.5 - 5.5 (s, 1H)150 - 155H3 → C1, C2, C5; H5 → C1, C3, C4
Phenol Ring C2-128 - 132H1' (ortho-indanyl) → C1, C3, C2'; H3 → C1, C5
Phenol Ring C37.0 - 7.2 (d, 1H)125 - 128H5 → C1, C4; H1' (ortho-indanyl) → C2
Phenol Ring C4-135 - 140H1' (para-indanyl) → C3, C5, C4'; H5 → C3
Phenol Ring C57.1 - 7.3 (dd, 1H)118 - 122H3 → C1, C4; H6 → C4
Phenol Ring C66.8 - 7.0 (d, 1H)115 - 118H5 → C1, C4
Indanyl C1' (Benzylic CH)4.0 - 4.5 (t, 2H)40 - 45H2' → C1', C3', C3a', C7a'; H-aromatic (phenol) → C1'
Indanyl C2' (CH₂)2.0 - 2.5 (m, 4H)30 - 35H1' → C2', C3'; H3' → C1', C2'
Indanyl C3' (CH₂)2.8 - 3.2 (m, 4H)34 - 38H2' → C1', C3a'; H4' → C3', C5'
Indanyl Aromatic Ring7.1 - 7.4 (m, 8H)120 - 145H1' → C7a'; H4' → C5', C6'

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide information about the specific conformation and packing of molecules in the crystalline state. For a molecule with rotatable bonds like this compound, ssNMR can reveal the fixed dihedral angles between the phenolic ring and the indanyl substituents in the solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net Differences in chemical shifts between the solid-state and solution-state spectra can highlight conformational changes that occur upon dissolution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying functional groups. docbrown.infowikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded phenol group. docbrown.info Other key absorptions would include C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic indanyl parts (~2850-3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching of the phenol would appear around 1200-1260 cm⁻¹.

Interactive Table 2: Expected Vibrational Bands for this compound (Hypothetical Data).

Functional Group/VibrationExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity (IR/Raman)
O-H Stretch (Phenol)3200 - 3550Weak/Not observedStrong, Broad / Weak
Aromatic C-H Stretch3000 - 31003000 - 3100Medium / Strong
Aliphatic C-H Stretch2850 - 30002850 - 3000Medium / Medium
Aromatic C=C Stretch1450 - 16001580 - 1610Strong / Strong
C-O Stretch (Phenol)1200 - 1260~1250Strong / Medium
C-H Bending (Out-of-plane)750 - 900Weak/Not observedStrong / Weak

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. For this compound (C₂₄H₂₂O), the expected molecular weight is approximately 326.17 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₂₄H₂₂O) with high accuracy.

The fragmentation pattern in electron ionization (EI-MS) would likely proceed through characteristic pathways for substituted phenols and benzylic systems. Key fragmentation steps would include:

Loss of an indanyl group: Cleavage of the bond between the phenol ring and one of the indanyl substituents would be a major fragmentation pathway. This would result in a significant peak corresponding to the indanyl cation [C₉H₉]⁺ (m/z = 117) or the remaining mono-indanyl phenol fragment.

Benzylic cleavage: The indanyl groups themselves can fragment. Loss of a methyl group ([CH₃]•) from a related branched alkyl phenol is a known pathway, although for the indanyl system, more complex rearrangements are possible. nih.gov

Loss of CO: A characteristic fragmentation of phenols involves the loss of carbon monoxide after rearrangement of the molecular ion. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.net If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. nih.gov It would reveal the relative orientation of the two indanyl groups with respect to the phenol ring, information that is averaged in solution. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic -OH group and potential π-π stacking between the aromatic rings, which dictate how the molecules pack in the crystal lattice.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

The 1-position of each indanyl group is a stereocenter. Therefore, this compound can exist as three stereoisomers: (R,R), (S,S), and a meso compound (R,S). The (R,R) and (S,S) isomers are enantiomers and are therefore optically active.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. rsc.orgmetu.edu.tr They are essential for characterizing chiral molecules. The enantiomeric pair, (R,R)- and (S,S)-2,4-Di-(1-Indanyl)phenol, would be expected to show mirror-image CD and ORD spectra. The meso form, being achiral, would be silent in both experiments. The specific shape and sign of the Cotton effects in the spectra are related to the absolute configuration of the stereocenters and the conformation of the molecule. psu.edu Computational modeling can be used in conjunction with experimental CD spectra to assign the absolute configuration of the enantiomers.

Mechanistic Investigations of 2,4 Di 1 Indanyl Phenol Reactivity

Reaction Kinetics and Thermodynamics of Phenolic Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the speed and feasibility of chemical reactions involving 2,4-di-(1-indanyl)phenol. While specific kinetic and thermodynamic data for this compound is not extensively available in the provided search results, the principles governing hindered phenols can be applied.

The rate at which a hindered phenol (B47542), such as this compound, reacts with free radicals is a key determinant of its antioxidant efficiency. nih.gov For hindered phenols in general, the reaction rate is influenced by factors like temperature and the concentration of both the phenol and the radical species. researchgate.net Studies on other hindered phenols have shown that the induction period of oxidation, a measure of stabilizer effectiveness, is nearly proportional to the phenol concentration. researchgate.net

Thermodynamic parameters like Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) determine the spontaneity and energy changes of a reaction. A negative ΔG indicates a thermodynamically favorable reaction. libretexts.org For phenolic transformations, the bond dissociation enthalpy (BDE) of the O-H bond is a critical thermodynamic parameter. nih.gov A lower BDE facilitates the donation of a hydrogen atom to a radical, enhancing antioxidant activity. nih.gov The introduction of certain functional groups can alter the electronic structure and consequently the BDE of the phenolic hydroxyl group. nih.gov

Table 1: General Kinetic and Thermodynamic Parameters in Phenolic Reactions

ParameterDescriptionSignificance in Phenolic Reactivity
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants.A higher rate constant for radical scavenging indicates a more effective antioxidant. phantomplastics.com
Activation Energy (Ea) The minimum energy required for a reaction to occur. samipubco.comA lower activation energy leads to a faster reaction rate.
Gibbs Free Energy (ΔG) The energy associated with a chemical reaction that can be used to do work. libretexts.orgA negative value indicates a spontaneous and favorable reaction. libretexts.org
Enthalpy (ΔH) The heat absorbed or released during a reaction at constant pressure. samipubco.comAn exothermic reaction (negative ΔH) is often favorable.
Entropy (ΔS) A measure of the disorder or randomness of a system. samipubco.comAn increase in entropy (positive ΔS) can contribute to the spontaneity of a reaction.
Bond Dissociation Enthalpy (BDE) The enthalpy change when a bond is broken homolytically. nih.govA lower O-H BDE in phenols generally correlates with higher antioxidant activity. nih.gov

This table presents generalized concepts; specific values for this compound require dedicated experimental studies.

Electron Transfer Mechanisms in Phenol Oxidation

The oxidation of phenols can proceed through various mechanisms, with electron transfer being a key process. nih.govresearchgate.net These mechanisms often involve the initial loss of an electron from the phenol molecule. The primary pathways are:

Stepwise Electron Transfer-Proton Transfer (ETPT): In this mechanism, an electron is first transferred from the phenol to an oxidizing species, forming a phenol radical cation. This is then followed by the loss of a proton. researchgate.net

Proton-Coupled Electron Transfer (PCET): This is a concerted process where both the electron and a proton are transferred simultaneously. nih.govnih.gov This mechanism is often favored in systems where the proton and electron transfer from different orbitals. nih.gov

Sequential Proton Loss-Electron Transfer (SPLET): This pathway involves the initial deprotonation of the phenol to form a phenoxide anion, which is then oxidized by transferring an electron. nih.gov

The operative mechanism can depend on factors such as the solvent, the pH of the medium, and the nature of the oxidizing agent. nih.govnih.gov Electrochemical studies, like cyclic voltammetry, are powerful tools for investigating these electron transfer mechanisms. researchgate.netnih.gov For instance, the dependence of the reaction rate on the one-electron oxidation potentials of phenol substrates can suggest a PCET mechanism. nih.gov

Radical Scavenging Mechanisms in Model Systems

The primary function of hindered phenolic antioxidants like this compound is to act as radical scavengers. partinchem.comamfine.com They interrupt the chain reactions of oxidation by neutralizing reactive free radicals. partinchem.com The principal mechanism is Hydrogen Atom Transfer (HAT) . nih.govfrontiersin.org

In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical (R•), effectively neutralizing it. vinatiorganics.com This process generates a stable phenoxyl radical. The steric hindrance provided by the bulky indanyl groups in this compound helps to stabilize this resulting phenoxyl radical, preventing it from initiating new oxidation chains. vinatiorganics.comvinatiorganics.com

The efficiency of radical scavenging is often evaluated using model systems and assays such as:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This stable free radical is used to measure the radical scavenging capacity of antioxidants. academicjournals.orgnih.gov The reduction of the purple DPPH radical to a yellow compound is monitored spectrophotometrically. academicjournals.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. frontiersin.orgscielo.org.co

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. frontiersin.org

Studies on various phenolic compounds have shown that their radical scavenging activity is influenced by their molecular structure, including the number and position of hydroxyl groups. frontiersin.orgresearchgate.net

Table 2: Common Radical Scavenging Assays

AssayPrincipleMeasured Parameter
DPPH Reduction of the stable DPPH radical by an antioxidant. academicjournals.orgDecrease in absorbance at a specific wavelength. academicjournals.org
ABTS Reduction of the pre-formed ABTS radical cation by an antioxidant. scielo.org.coDecrease in absorbance of the radical cation.
ORAC Inhibition of peroxyl radical-induced oxidation of a fluorescent probe. frontiersin.orgArea under the fluorescence decay curve.

This table outlines common methods used to assess the radical scavenging potential of compounds like this compound.

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.compressbooks.pub The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director, meaning it increases the electron density of the ring and directs incoming electrophiles to the positions ortho and para to it. lkouniv.ac.inresearchgate.net The two indanyl groups are also ortho-, para-directing.

In this compound, the positions on the aromatic ring are influenced by these substituents. The hydroxyl group at position 1 strongly activates the ring. The indanyl groups at positions 2 and 4 also influence the substitution pattern. The combined directing effects of these groups will determine the site of further substitution. msu.edu Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. pressbooks.pubresearchgate.net The bulky nature of the indanyl groups may also exert steric hindrance, influencing the regioselectivity of the substitution.

The general mechanism for EAS involves two main steps:

Attack of the electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.compressbooks.pub

Deprotonation of the arenium ion to restore the aromaticity of the ring. masterorganicchemistry.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to model the electronic and structural properties of 2,4-Di-(1-Indanyl)phenol with high accuracy.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, correlating with its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Properties Note: The following values are hypothetical and serve to illustrate typical results from quantum chemical calculations.

ParameterExpected Value (eV)Implication
HOMO Energy-5.8 eVIndicates electron-donating capability, localized on the phenol (B47542) moiety.
LUMO Energy-1.2 eVIndicates electron-accepting capability, distributed over aromatic rings.
HOMO-LUMO Gap (ΔE)4.6 eVCorrelates with chemical stability and reactivity.

Computational chemistry can model the reaction pathways for the synthesis of this compound, which typically involves the Friedel-Crafts alkylation of phenol with indene (B144670). chemsrc.com By calculating the potential energy surface, it is possible to determine the energies of the reactants, products, intermediates, and transition states.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of phenol is a strong activating group, directing the incoming indanyl electrophiles to the ortho and para positions. Computational models can characterize the structure of the transition states, which resemble the intermediate sigma complexes (arenium ions). The activation energy (Ea) for the reaction can be calculated as the energy difference between the reactants and the highest-energy transition state. ustc.edu.cn Such calculations can explain the observed regioselectivity, confirming why the 2,4-disubstituted product is favored.

Table 2: Hypothetical Reaction Energetics for the Second Indanyl Addition to 4-(1-Indanyl)phenol Note: Values are for illustrative purposes to demonstrate computational outputs for a reaction step.

ComponentCalculated Relative Energy (kcal/mol)
Reactants (4-(1-Indanyl)phenol + Indene)0.0
Transition State (ortho attack)+15.2
Product (this compound)-5.7
Activation Energy (Ea) 15.2
Enthalpy of Reaction (ΔH) -5.7

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For this compound, calculations would predict distinct signals for the aromatic protons on the phenol ring, the phenolic hydroxyl proton, and the aliphatic protons of the two non-equivalent indanyl groups.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. scielo.org.za For this compound, characteristic frequencies include the O-H stretching of the hydroxyl group, C-H stretching from both aromatic and aliphatic groups, and C=C stretching vibrations within the aromatic rings. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve accuracy. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to compute the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. ijsrst.com The predicted spectrum for this compound would show characteristic π→π* transitions associated with its aromatic systems.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyStructural FeaturePredicted ValueExperimental Range (Typical)
¹H NMRPhenolic O-Hδ 5.2 ppmδ 4.5-8.0 ppm
¹³C NMRAromatic C-Oδ 152 ppmδ 150-160 ppm
IRO-H Stretch3550 cm⁻¹3200-3600 cm⁻¹
IRAromatic C=C Stretch1610, 1500 cm⁻¹1450-1620 cm⁻¹
UV-Visπ→π* Transitionλmax = 285 nmλmax = 270-290 nm

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. researchgate.net

The structure of this compound possesses significant conformational flexibility due to the rotation around the single bonds connecting the indanyl substituents to the phenol ring. mdpi.com The five-membered rings of the indanyl groups also have their own flexibility (e.g., envelope conformations).

MD simulations can explore the potential energy landscape of the molecule to identify the most stable, low-energy conformers and the energy barriers for interconversion between them. scitcentral.com This analysis is critical for understanding how the molecule's three-dimensional shape influences its physical properties and interactions with other molecules. The steric bulk of the indanyl groups likely creates a limited set of preferred orientations to minimize steric hindrance.

Table 4: Key Dihedral Angles for Conformational Analysis

Dihedral AngleAtoms Defining the AngleDescription
τ1C3-C2-C(Indanyl1)-C(Indanyl1)Rotation of the indanyl group at position 2.
τ2C3-C4-C(Indanyl2)-C(Indanyl2)Rotation of the indanyl group at position 4.
τ3C2-C1-O-HOrientation of the phenolic hydroxyl group.

In a condensed phase (liquid or solid), molecules of this compound interact through a combination of forces. MD simulations of a system containing many molecules can elucidate these interactions and predict aggregation behavior. nih.gov

The primary interactions include:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger clusters.

π-π Stacking: The aromatic rings of the phenol and indanyl groups can interact through stacking, although this may be sterically hindered by the bulky, non-planar structure.

Van der Waals Forces: These dispersion forces are significant, especially given the large nonpolar surface area of the two indanyl substituents.

Simulations can reveal how these interactions govern the local ordering and self-assembly of the molecules. mdpi.com The significant steric hindrance from the indanyl groups likely prevents dense, ordered packing and may lead to the formation of amorphous aggregates.

Table 5: Summary of Potential Intermolecular Interactions

Interaction TypeInvolved GroupsExpected Significance
Hydrogen Bonding-OH group with another -OH groupStrong, directional; key to dimerization.
π-π StackingPhenol and indanyl aromatic ringsModerate; likely hindered by steric bulk.
Van der WaalsAliphatic indanyl moieties and entire molecular surfaceHigh; significant contribution to overall cohesion due to large surface area.

Docking and Binding Affinity Predictions (Non-Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While frequently used in drug discovery for biological targets, it is also a valuable tool for understanding interactions with non-biological hosts or materials. For this compound, docking studies could elucidate its binding modes and affinities with various synthetic receptors, polymers, or nanomaterials.

Principles of Molecular Docking: The process involves placing the ligand (this compound) into the binding site of a receptor (a non-biological host) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions.

Potential Non-Biological Targets and Applications:

Supramolecular Hosts: Docking simulations could predict the binding of this compound within the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. Such studies would be crucial for designing systems for molecular recognition, sensing, or controlled release.

Polymer Matrices: Understanding the interaction of this compound with various polymers is important for its use as an additive, for example, as an antioxidant or stabilizer. Docking could predict the strength and nature of these interactions.

Nanomaterials: The binding of this compound to the surface of nanomaterials such as graphene, carbon nanotubes, or metal-organic frameworks (MOFs) could be modeled to explore its potential in composite materials or as a surface modifier.

A hypothetical docking study of this compound with a cyclodextrin (B1172386) host could yield data on the binding energy and the key intermolecular interactions, as illustrated in the table below.

ParameterDescriptionHypothetical Value
Binding Affinity (kcal/mol)The predicted free energy of binding. A more negative value indicates stronger binding.-6.5
Intermolecular InteractionsThe types of non-covalent interactions stabilizing the complex.Hydrogen bonding (phenol OH), van der Waals interactions (indanyl groups)
Predicted PoseThe most stable orientation of the ligand within the host cavity.Phenolic ring oriented towards the primary rim of the cyclodextrin.

Structure-Reactivity Relationships (SAR) Based on Computational Descriptors

Structure-Reactivity Relationships (SAR) aim to correlate the chemical structure of a compound with its reactivity. Computational chemistry allows for the calculation of a wide range of molecular descriptors that can quantify various aspects of a molecule's electronic and steric properties. For this compound, these descriptors can help in understanding its chemical behavior, such as its antioxidant potential or its reactivity in various chemical transformations.

Key Computational Descriptors for Phenolic Compounds:

Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting abilities of a molecule, respectively. For a phenol, a higher HOMO energy suggests a greater ability to donate a hydrogen atom, which is key to its antioxidant activity.

Ionization Potential (IP) and Electron Affinity (EA): These are related to the HOMO and LUMO energies and provide a quantitative measure of the energy required to remove an electron and the energy released upon gaining an electron.

Dipole Moment: This descriptor provides information about the polarity of the molecule, which influences its solubility and intermolecular interactions.

Thermodynamic Descriptors:

Bond Dissociation Enthalpy (BDE): For phenols, the BDE of the O-H bond is a critical descriptor for predicting antioxidant activity. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a free radical.

Heat of Formation: This provides information about the thermodynamic stability of the molecule.

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors are related to the size and shape of the molecule and can influence its ability to interact with other molecules. The bulky indanyl groups in this compound would significantly impact these properties.

The following table presents a hypothetical set of calculated descriptors for this compound and how they might relate to its reactivity.

DescriptorHypothetical ValueImplication for Reactivity
HOMO Energy-5.8 eVIndicates good electron-donating ability, suggesting potential as an antioxidant.
LUMO Energy-1.2 eVSuggests moderate electron-accepting ability.
O-H Bond Dissociation Enthalpy85 kcal/molA relatively low value for a phenol, indicating that the hydrogen atom is readily donatable.
Molecular Volume350 ųThe bulky indanyl groups may provide steric hindrance, influencing reaction rates and selectivity.

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.

Development of Predictive Models for Chemical Behavior

Building upon the concept of SAR, computational chemistry can be used to develop predictive models, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to create mathematical equations that relate a set of molecular descriptors to a specific property or activity.

QSPR/QSAR Model Development:

Dataset Collection: A set of molecules with known experimental data for a particular property (e.g., boiling point, solubility, antioxidant activity) is compiled.

Descriptor Calculation: A variety of computational descriptors are calculated for each molecule in the dataset.

Model Building: Statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to find the best correlation between the descriptors and the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Potential Predictive Models for this compound: While specific QSPR/QSAR models for this compound have not been reported, models developed for classes of phenolic compounds could be used to predict its properties. For example, a QSAR model for the antioxidant activity of phenols might take the following general form:

Antioxidant Activity = c0 + c1(O-H BDE) + c2(HOMO Energy) + c3*(logP)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis, and logP is the logarithm of the partition coefficient, a measure of lipophilicity. By calculating the O-H BDE, HOMO energy, and logP for this compound, its antioxidant activity could be estimated using such a model.

The development of a specific predictive model for a series of di-indanylphenols could be envisioned, which would allow for the fine-tuning of properties by modifying the substitution pattern on the indanyl or phenyl rings.

Predicted PropertyRelevant DescriptorsPotential Application of the Model
Antioxidant EfficacyO-H BDE, HOMO Energy, Ionization PotentialScreening for potent radical scavengers for use as polymer additives.
Aqueous SolubilitylogP, Polar Surface Area, Dipole MomentPredicting environmental fate or formulation characteristics.
Binding Affinity to a Specific HostSteric descriptors, Electrostatic potential mapsDesigning novel molecular recognition systems.

Applications in Materials Science and Polymer Chemistry

Functionality as a Polymer Additive (Non-Biological Antioxidant)wikipedia.org

The principal application of 2,4-Di-(1-Indanyl)phenol in polymer chemistry is as a non-biological antioxidant. wikipedia.org It belongs to the class of hindered phenolic antioxidants, which are crucial for the protection of polymeric materials against oxidative degradation. partinchem.comphantomplastics.com This degradation can occur during high-temperature processing or during the service life of the polymer product due to exposure to heat, light, and atmospheric oxygen. wikipedia.org The bulky indanyl groups on the phenol (B47542) ring create steric hindrance around the hydroxyl group, which is a key structural feature for its antioxidant activity. vinatiorganics.com

The primary mechanism by which this compound stabilizes polymeric materials is through its role as a free radical scavenger. partinchem.comvinatiorganics.com The process of oxidative degradation in polymers is a chain reaction initiated by the formation of highly reactive free radicals (R•) from the polymer backbone. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from other polymer chains, creating more polymer radicals and hydroperoxides (ROOH). wikipedia.org

This compound interrupts this cycle by donating the hydrogen atom from its phenolic hydroxyl group to the peroxy radical. wikipedia.orgpartinchem.com This action neutralizes the reactive radical and forms a stable, resonance-stabilized phenoxyl radical from the antioxidant molecule. partinchem.com The steric hindrance provided by the indanyl groups enhances the stability of this resulting radical, preventing it from initiating new degradation chains. vinatiorganics.com

General Mechanism of Hindered Phenolic Antioxidants

Step Reactants Products Outcome
Initiation Polymer Chain + Heat/UV Polymer Radical (R•) Start of degradation
Propagation R• + O₂ Peroxy Radical (ROO•) Formation of reactive species
ROO• + Polymer Chain Hydroperoxide (ROOH) + R• Propagation of degradation cycle

| Intervention | ROO• + ArOH (Hindered Phenol) | ROOH + ArO• (Stable Phenoxyl Radical) | Termination of degradation chain |

By scavenging peroxy radicals, this compound effectively terminates the autoxidation chain reaction, thereby inhibiting the degradation pathways that lead to the deterioration of polymer properties. partinchem.com The prevention of hydroperoxide formation is critical, as these species are unstable and can decompose to generate more radicals, accelerating the degradation process. life-trialkyl.eu

The use of hindered phenols like this compound helps to preserve the mechanical and physical properties of polymers, such as tensile strength, elasticity, and color, extending the material's service life. vinatiorganics.com For comprehensive stabilization, hindered phenolic antioxidants are often used in synergy with secondary antioxidants, such as phosphites or thioesters, which function by decomposing hydroperoxides into non-radical products. partinchem.comlife-trialkyl.eu

Catalytic Roles and Ligand Design with 2,4 Di 1 Indanyl Phenol

Utilization as a Ligand in Transition Metal Catalysis

The deprotonated form of 2,4-di-(1-indanyl)phenol, the phenolate (B1203915), serves as an effective ancillary ligand for a variety of transition metals. The resulting metal-phenolate complexes have shown significant utility in catalysis, where the indanyl substituents play a crucial role in creating a defined chiral or sterically hindered environment around the metal center.

The synthesis of metal-phenolate complexes incorporating ligands analogous to this compound is typically straightforward. General synthetic routes involve the reaction of the parent phenol (B47542) with a suitable metal precursor, often a metal halide or a metal alkyl, in the presence of a base to deprotonate the phenolic hydroxyl group. For instance, amine bis(phenolate) ligands can be prepared through a one-step Mannich reaction from the parent phenol, which are then reacted with a metal tetra-alkyl compound to yield the desired metal complex google.com. Similarly, reactions of phenol-based ligands with metal chlorides or alkoxides can yield well-defined complexes researchgate.nettru.ca.

The coordination chemistry of these phenolate ligands is rich and varied. For example, with Group 4 metals like titanium, zirconium, and hafnium, hexacoordinate metal dichloride complexes can be formed from the reaction of the lithium salt of the phenolate ligand with the corresponding metal tetrachloride researchgate.net. In the case of rare-earth metals, reaction with copper(I) triflate can yield dinuclear rare-earth metal(III)-copper(I) complexes chemrxiv.org. Zinc can form di- and tetranuclear complexes with phenolate and carboxylate bridges nih.gov. The specific structure of the resulting complex is highly dependent on the metal, the stoichiometry of the reactants, and the reaction conditions.

Table 1: Examples of Metal-Phenolate Complex Synthesis Strategies with Analogous Phenol Ligands

Metal PrecursorLigand TypeResulting Complex TypeReference
Metal Tetra-alkylAmine Bis(phenolate)Metal Dibenzyl Complex google.com
MCl₄ (M=Ti, Zr, Hf)N,O-Chelating PhenolateHexacoordinate Metal Dichloride researchgate.net
Rare-Earth Metal Tris(phenolate)PhosphanophenolateDinuclear Rare-Earth/Copper Complex chemrxiv.org
Zn(II) PrecursorsBridging Phenolate/CarboxylateDi- and Tetranuclear Zinc Complexes nih.gov

This table is illustrative and based on synthesis with analogous phenol-based ligands.

The catalytic performance of metal complexes derived from this compound is profoundly influenced by the steric and electronic properties of the ligand. The bulky 1-indanyl groups create a sterically demanding environment around the metal center, which can be leveraged to control substrate access and influence the stereoselectivity of a reaction.

Steric Effects: The significant steric bulk of the indanyl groups can create a chiral pocket around the metal's active site, which is crucial for enantioselective catalysis chemrxiv.org. This steric hindrance can also enhance catalyst stability by preventing bimolecular decomposition pathways and can influence the coordination geometry of the metal center, potentially leading to more reactive, distorted geometries nih.gov. In olefin polymerization, for example, the bulky nature of bis(phenolate) ligands is essential for achieving high catalytic activity and controlling polymer properties google.com.

Electronic Effects: The electronic nature of the phenolate ligand, specifically its electron-donating ability, also plays a key role. The electron-donating properties of the phenolate oxygen can modulate the electron density at the metal center, thereby influencing its reactivity. For instance, in σ-methane coordination complexes, ligands that are stronger electron donors can affect the relative energies of different tautomers illinois.edu. In some catalytic systems, the initial turnover frequency has been directly correlated with the σ-donor ability of the aryloxy ligands illinois.edu. The electronic properties of substituents on the phenol ring can be fine-tuned to optimize catalytic activity for specific reactions nih.govscirp.org.

Organocatalysis Mediated by Phenolic Features

The this compound molecule itself, without a metal center, can act as an organocatalyst. Its catalytic activity stems from the acidic nature of the phenolic hydroxyl group and the potential for introducing chirality through the indanyl scaffolds.

The phenolic hydroxyl group of this compound can participate in acid-base catalysis. Phenols are weak acids and can act as proton donors to activate substrates tru.ca. In an acid-catalyzed reaction, the phenol can protonate a substrate, making it more susceptible to nucleophilic attack unive.it. The conjugate base, the phenoxide, can in turn act as a base to deprotonate a reagent in a subsequent step, completing the catalytic cycle masterorganicchemistry.com. The acidity of the phenol, and thus its catalytic activity, can be influenced by the electronic nature of the substituents on the aromatic ring tru.ca. While direct studies on this compound as an acid-base organocatalyst are not prevalent, the principles of phenol-catalyzed reactions, such as alkylations and condensations, are well-established unive.it.

The indanyl moiety in this compound provides a scaffold for introducing chirality. The 1-indanyl group has a stereocenter, and by using an enantiopure form of this phenol, chiral catalysts can be designed. Chiral phenols and their derivatives have been successfully employed in a variety of enantioselective transformations chemrxiv.orgnih.gov. For example, chiral phosphoric acids derived from biaryl scaffolds are powerful organocatalysts for a wide range of asymmetric reactions chemrxiv.org. While not directly this compound, related indanol-based chiral organoiodine catalysts have been developed for enantioselective dearomatization reactions, highlighting the potential of the indane framework in asymmetric catalysis researchgate.net. The chiral environment created by the indanyl groups can effectively control the facial selectivity of substrate approach, leading to high enantiomeric excesses in the products core.ac.uknih.gov.

Table 2: Examples of Enantioselective Reactions Using Chiral Catalysts with Structural Similarities

Reaction TypeCatalyst TypeAchieved Enantioselectivity (ee)Reference
Michael AdditionCinchona Alkaloid Thioureaup to 98:2 er core.ac.uk
[4+2] AnnulationChiral Phosphineup to 97% ee nih.gov
Desymmetrization of SilanesChiral Imidodiphosphorimidate (IDPi)up to 94% ee nih.gov
para-C-H FunctionalizationGold/Chiral Phosphoric Acidup to 97% ee chemrxiv.org

This table shows examples from related chiral catalysts to illustrate the potential of chiral indanyl derivatives.

Role in Oxidative Coupling Reactions

Oxidative coupling of phenols is a fundamental transformation for the formation of C-C and C-O bonds, leading to the synthesis of biphenols and related structures, many of which are found in natural products wikipedia.orgrsc.org. Transition metal complexes, often utilizing phenolate ligands, are frequently employed as catalysts for these reactions wikipedia.org.

Complexes derived from sterically hindered phenols, such as those analogous to this compound, can be effective catalysts for oxidative coupling. The steric bulk helps to control regioselectivity, often favoring ortho-ortho or para-para coupling, and can prevent over-oxidation or polymerization of the products nih.gov. For example, the oxidative homo-coupling of 2,4-di-tert-butylphenol (B135424) has been studied using various catalytic systems, including TiO₂ under visible light irradiation nih.govbohrium.com. The mechanism of these reactions often involves the formation of a phenoxy radical intermediate through a one-electron oxidation of the phenolate ligand coordinated to the metal center wikipedia.orgnih.gov. The subsequent coupling of these radicals leads to the final product. While specific studies detailing the use of this compound in catalytic oxidative coupling are limited, the principles established with structurally similar phenols are directly applicable nih.govorientjchem.org.

Environmental Fate and Degradation Mechanisms Chemical Perspective

Bio-Inspired Chemical Degradation (Enzymatic Analogs, not full biodegradation)

The environmental degradation of persistent organic pollutants such as 2,4-Di-(1-Indanyl)phenol is a critical area of research. While full biodegradation by microorganisms is a key pathway, bio-inspired chemical degradation using enzymatic analogs offers a promising alternative. These synthetic catalysts mimic the active sites and catalytic functions of natural enzymes, such as laccases and peroxidases, which are known to degrade phenolic compounds. Enzymatic analogs often exhibit greater stability and activity under a wider range of environmental conditions compared to their natural counterparts. This section explores the potential for bio-inspired chemical degradation of this compound, drawing on research into the degradation of other substituted and sterically hindered phenols by various enzymatic mimics.

The degradation of phenolic compounds by enzyme mimics, particularly those based on laccase and peroxidase, generally proceeds via an oxidative mechanism. Laccase mimics, often containing copper centers, catalyze the one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. nih.gov Similarly, peroxidase mimics, which can be based on various transition metals like iron or manganese, utilize an oxidizing agent such as hydrogen peroxide to generate a high-valent metal-oxo species that then abstracts a hydrogen atom from the phenol (B47542), also forming a phenoxy radical. scielo.br

Due to the absence of specific research on the bio-inspired degradation of this compound, the following discussion is based on studies of structurally related and sterically hindered phenolic compounds. The presence of two bulky 1-indanyl groups at the ortho and para positions of the phenol ring in this compound is expected to significantly influence its interaction with enzymatic analogs.

Laccase Mimics:

Laccase mimics, such as copper-based nanozymes and metal-organic frameworks (MOFs), have demonstrated high efficiency in degrading various phenolic pollutants. nih.govresearchgate.net For instance, a Tris-Copper nanozyme has been shown to effectively degrade 2,4-dichlorophenol, bisphenol A, and other phenols. nih.govmdpi.com The catalytic cycle of these copper-based mimics typically involves the reduction of Cu(II) to Cu(I) by the phenolic substrate, which is thereby oxidized. The catalyst is then regenerated by an oxidant, often molecular oxygen. jim.org.cn

The bulky indanyl substituents on this compound would likely present a steric challenge for the active site of laccase mimics. However, some studies suggest that laccase and its mimics can oxidize substrates that are too large to directly enter the active site through the use of redox mediators. mdpi.com These small molecules are oxidized by the enzyme mimic and then diffuse into the bulk solution to oxidize the larger substrate.

Peroxidase Mimics:

Peroxidase mimics, including synthetic metalloporphyrins and iron oxide nanoparticles, are another important class of catalysts for phenol degradation. illinois.edu These mimics catalyze the oxidation of phenols in the presence of hydrogen peroxide. The general mechanism involves the formation of a highly reactive catalytic intermediate which then oxidizes the phenol to a phenoxy radical. scielo.br These radicals can then undergo coupling reactions to form polymers, which can be more easily removed from water, or undergo further oxidation to smaller molecules. scielo.br

The degradation of sterically hindered phenols by peroxidase mimics has been investigated. The efficiency of degradation can be influenced by the nature and position of the substituents on the phenol ring. omicsonline.org Electron-donating groups tend to facilitate oxidation, while bulky substituents can hinder the approach of the substrate to the catalytic center. sapub.org However, the use of robust catalysts like metalloporphyrins has shown promise in the oxidation of a wide range of substrates, including those with significant steric bulk. illinois.educore.ac.uk

Potential Degradation Products:

The initial step in the degradation of this compound by either laccase or peroxidase mimics would be the formation of a phenoxy radical. Due to the substitution pattern, this radical could have several resonance structures. Subsequent reactions of this radical could lead to a variety of products.

One likely pathway is radical-radical coupling, leading to the formation of dimers and higher oligomers. This process, known as oxidative coupling, is a common fate for phenoxy radicals generated by enzymatic and bio-inspired catalysis. scielo.br The resulting polymers would have significantly lower solubility and could precipitate out of solution.

Another possibility is further oxidation of the phenoxy radical. This could potentially lead to ring-opening and the formation of smaller, more easily degradable aliphatic compounds. The specific degradation products would depend on the catalyst used and the reaction conditions. For other substituted phenols, degradation products have been identified as catechols and quinones. nih.gov

Research Findings on Analogous Compounds:

While direct data for this compound is unavailable, studies on other substituted phenols provide valuable insights into the potential efficacy of enzymatic analogs. The following tables summarize kinetic and efficiency data for the degradation of various phenolic compounds by different enzyme mimics. This information helps to contextualize the potential for bio-inspired degradation of bulky phenols like this compound.

Table 1: Kinetic Parameters of Laccase Mimics for Phenolic Substrates

Enzyme MimicSubstrateK_m (mM)V_max (µM·min⁻¹)Reference
Tris-Copper Nanozyme2,4-Dichlorophenol0.1815.62 nih.gov
Dipeptide-Copper Hybrid Nanoparticles2,4-DichlorophenolLower than natural laccase4.7 times higher than natural laccase acs.org
CH-Cu NanozymeVarious chlorophenols and bisphenolsSimilar to natural laccaseHigher than natural laccase researchgate.net

Note: Specific values for K_m and V_max for the Dipeptide-Copper Hybrid Nanoparticles and CH-Cu Nanozyme were not provided in the source material, but their performance relative to natural laccase was described.

Table 2: Degradation Efficiency of Phenolic Compounds by Laccase Mimics

Enzyme MimicSubstrateDegradation Efficiency (%)Time (h)Reference
Tris-Copper Nanozyme2,4-Dichlorophenol1001 nih.gov
Tris-Copper NanozymeBisphenol A811 nih.gov
Amorphous Imidazole-Cu Nanozyme2,4-Dichlorophenol91.810 nih.gov

Table 3: Kinetic Parameters of Peroxidase Mimics for Phenolic Substrates

Enzyme MimicSubstrateApparent Reaction Rate ConstantReference
Immobilized Horseradish PeroxidasePhenolCalculated researchgate.net
Immobilized Horseradish Peroxidasep-ChlorophenolCalculated researchgate.net
Manganese PeroxidasePyrogallolDetermined mdpi.com
Manganese PeroxidaseGallic AcidDetermined mdpi.com

Note: The specific values for the rate constants are dependent on the complex kinetic models used in the referenced studies and are presented here to indicate that such parameters have been determined.

The data presented in these tables clearly show that various enzymatic analogs are highly effective in degrading a range of phenolic compounds, including those with substitutions that can present electronic or steric challenges. While the bulky indanyl groups of this compound would certainly influence the kinetics and efficiency of its degradation, the existing research on analogous compounds suggests that bio-inspired chemical degradation is a viable and promising pathway for its removal from the environment. Further research is needed to specifically investigate the degradation of this compound by these advanced catalytic systems to determine the precise degradation products and optimize the process.

Future Research Directions and Unexplored Avenues

Synthesis of Novel Structural Analogs with Enhanced Specificity

The development of new synthetic methodologies can lead to a variety of structural analogs of 2,4-Di-(1-Indanyl)phenol, each designed for a specific purpose. Future work could focus on modifying both the phenol (B47542) backbone and the indanyl groups to fine-tune the molecule's electronic and steric properties.

Research efforts could explore:

Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups on either the phenol or the indanyl rings could significantly alter the compound's reactivity, antioxidant potential, and binding affinities. For example, adding hydroxyl or methoxy (B1213986) groups could enhance antioxidant activity, while nitro or cyano groups could be useful for creating intermediates for further functionalization.

Modification of the Indanyl Moiety: Altering the indanyl structure itself, for instance by introducing substituents on the five-membered ring or changing its saturation, could create analogs with different steric profiles. This could be crucial for applications in asymmetric catalysis where the chiral pocket's shape is paramount.

Introduction of Different Linkers: Replacing the direct C-C bond between the phenol and indanyl groups with different linkers (e.g., ether, ester, or amide linkages) would generate a new class of compounds with increased flexibility and different chemical properties.

These synthetic explorations could lead to analogs with enhanced specificity for targets such as biological receptors or for catalytic applications. For instance, the design of derivatives for topoisomerase inhibition or as selective agonists for nuclear receptors has been successful for other complex molecules and could be a fruitful avenue for analogs of this compound. nih.govmdpi.com

Table 1: Potential Structural Modifications and Their Predicted Effects

Modification Area Specific Change Potential Application/Enhanced Property
Phenolic RingAddition of -OCH3 groupsIncreased antioxidant capacity
Phenolic RingAddition of -NO2 groupsIntermediate for further synthesis; altered electronic properties
Indanyl MoietyIntroduction of chiral centersAsymmetric catalysis; stereoselective synthesis
LinkageReplacement of C-C with EtherIncreased flexibility; potential for new material properties

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the reaction mechanisms and kinetics for the synthesis and subsequent reactions of this compound is crucial for process optimization and discovery. Advanced in situ spectroscopic techniques offer the ability to monitor these processes in real-time, providing invaluable mechanistic insights. nih.gov

Future research should leverage techniques such as:

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To monitor the consumption of reactants and the formation of intermediates and products during synthesis, particularly for tracking the alkylation steps on the phenol ring. frontiersin.org

In Situ Raman Spectroscopy: To study catalyst behavior and structural changes in real-time, especially in heterogeneous catalytic systems that could be developed for sustainable synthesis routes.

Process Analytical Technology (PAT) using NMR: For detailed kinetic analysis and to identify transient intermediates that are not detectable by ex-situ methods.

Electrochemistry-Mass Spectrometry (EC-MS): To study the electrochemical behavior of the phenol and its analogs, providing information on their oxidation potentials and the structure of their oxidized products, which is relevant for understanding their antioxidant mechanism. nih.govresearchgate.net

By applying these techniques, researchers can gain a deeper understanding of the reaction pathways, identify potential side reactions, and optimize conditions to improve yield and selectivity. frontiersin.org

High-Throughput Computational Screening for Predicted Reactivity

Computational chemistry provides a powerful tool for accelerating the discovery of new molecules with desired properties, reducing the need for extensive experimental work. rsc.org High-throughput computational screening can be employed to predict the properties and reactivity of a large virtual library of this compound analogs.

Key areas for computational investigation include:

Quantum Chemical Calculations (DFT): To predict parameters such as bond dissociation energies of the O-H bond, which is a key indicator of antioxidant activity. This can be used to screen analogs for enhanced radical scavenging ability.

Molecular Docking: To predict the binding affinity of analogs to specific biological targets, such as enzymes or receptors. This could guide the design of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: To develop models that correlate structural features with observed activity (e.g., antioxidant potency, toxicity, or material performance). rivm.nleuropa.eu These models can then be used to predict the properties of unsynthesized analogs.

Molecular Dynamics (MD) Simulations: To understand the conformational dynamics of the molecule and its interaction with solvents, surfaces, or macromolecules, which is crucial for applications in materials science and biology. nih.gov

A hierarchical screening strategy, combining machine learning with molecular simulations, could efficiently identify the most promising candidates from vast virtual libraries for subsequent synthesis and experimental validation. sioc-journal.cn

Table 2: Computational Screening Approaches for this compound Analogs

Computational Method Predicted Property Relevance/Application
Density Functional Theory (DFT)Bond Dissociation Enthalpy (BDE)Predicting antioxidant activity
Molecular DockingBinding Affinity to EnzymesGuiding drug discovery efforts
QSARReactivity, ToxicityPrioritizing synthetic targets, risk assessment
Molecular DynamicsConformational Stability, InteractionsUnderstanding behavior in complex environments

Integration into Smart Materials and Responsive Systems

The unique phenolic structure and bulky side groups of this compound make it an interesting candidate for integration into smart materials. These are materials designed to respond to external stimuli such as light, pH, temperature, or the presence of a specific chemical.

Potential research avenues include:

Polymer Functionalization: Incorporating this compound as a monomer or a functional additive into polymers could create materials with built-in antioxidant properties, enhancing their thermal and oxidative stability. researchgate.net

Responsive Hydrogels: Functionalizing hydrogels with this phenol could lead to materials that change their properties (e.g., swelling or shrinking) in response to changes in redox environment.

Chemical Sensors: The phenolic group can be electrochemically oxidized. Immobilizing this compound or its analogs onto electrode surfaces could form the basis for selective electrochemical sensors for detecting specific analytes. The steric hindrance provided by the indanyl groups could enhance selectivity.

Enzyme Immobilization: The compound could be used to modify surfaces for enzyme immobilization, creating stable and reusable biocatalytic systems for biosensors or industrial processes. mdpi.com

Development of Sustainable Synthetic Routes

Traditional synthesis methods for alkylated phenols often rely on Friedel-Crafts chemistry, which can involve hazardous reagents, stoichiometric amounts of catalysts, and the generation of significant waste. A key future direction is the development of green and sustainable synthetic routes for this compound. chemistryjournals.netijcrt.org

This research should focus on:

Heterogeneous Catalysis: Replacing homogeneous catalysts like AlCl₃ or H₂SO₄ with solid acid catalysts (e.g., zeolites, clays, or sulfated zirconia) that are reusable, less corrosive, and produce less waste.

Biocatalysis: Exploring the use of enzymes, such as laccases or peroxidases, to catalyze the alkylation of phenols under mild, aqueous conditions. chemistryjournals.net

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener solvents like water, supercritical fluids, or ionic liquids. chemistryjournals.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. chemistryjournals.net This could involve exploring catalytic C-H activation/functionalization reactions as an alternative to classical alkylation. chinesechemsoc.org

Renewable Feedstocks: Investigating the possibility of deriving the phenol or even the indane precursor from renewable biomass sources, contributing to a more circular economy. researchgate.net

By embracing the principles of green chemistry, the production of this compound can become more environmentally benign, cost-effective, and sustainable in the long term. numberanalytics.commdpi.com

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